2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 888449-20-5
VCID: VC5058415
InChI: InChI=1S/C20H22N4O3S/c1-2-9-24-19(26)18-17(14-7-3-4-8-15(14)22-18)23-20(24)28-12-16(25)21-11-13-6-5-10-27-13/h2-4,7-8,13,22H,1,5-6,9-12H2,(H,21,25)
SMILES: C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4
Molecular Formula: C20H22N4O3S
Molecular Weight: 398.48

2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.: 888449-20-5

Cat. No.: VC5058415

Molecular Formula: C20H22N4O3S

Molecular Weight: 398.48

* For research use only. Not for human or veterinary use.

2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide - 888449-20-5

Specification

CAS No. 888449-20-5
Molecular Formula C20H22N4O3S
Molecular Weight 398.48
IUPAC Name N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H22N4O3S/c1-2-9-24-19(26)18-17(14-7-3-4-8-15(14)22-18)23-20(24)28-12-16(25)21-11-13-6-5-10-27-13/h2-4,7-8,13,22H,1,5-6,9-12H2,(H,21,25)
Standard InChI Key JUTDSSNERCFSES-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4CCCO4

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound features a pyrimido[5,4-b]indole scaffold, a bicyclic system combining pyrimidine and indole moieties. Key structural elements include:

  • N-3 allyl substitution: Introduces potential reactivity for further derivatization

  • C-2 thioether linkage: Connects the core to an acetamide sidechain

  • Tetrahydrofuran-methyl group: Enhances solubility through oxygen-containing heterocycle

PropertyValue
Molecular FormulaC₂₀H₂₂N₄O₃S
Molecular Weight398.48 g/mol
CAS Registry Number888449-20-5

Table 1: Fundamental physicochemical properties.

The tetrahydrofuran moiety likely improves blood-brain barrier penetration compared to purely aromatic analogs, though experimental pharmacokinetic data remains unavailable .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

While no published synthesis exists for this specific compound, established routes for pyrimido[5,4-b]indoles suggest a multi-step sequence:

  • Indole core formation: Condensation of 2-aminobenzonitrile with ethyl bromoacetate followed by cyclization .

  • Pyrimidine annulation: Reaction with isothiocyanates under acidic conditions .

  • Sidechain installation:

    • Allylation at N-3 via alkylation

    • Thioether formation through nucleophilic substitution

    • Acetamide coupling using carbodiimide chemistry

Critical Synthesis Parameters

  • Temperature control: Pyrimidine ring closure requires precise thermal conditions (110-130°C) .

  • Protecting group strategy: Tetrahydrofuran hydroxyl group necessitates protection during acylation steps.

  • Purification challenges: High-performance liquid chromatography (HPLC) with C18 columns recommended for isolating polar byproducts.

Biological Activity and Mechanism

TLR4/MD-2 Complex Modulation

Structural analogs demonstrate selective TLR4 activation through MD-2 binding, as shown in computational docking studies . Key interactions include:

  • Hydrophobic pocket occupancy: Cyclohexyl/allyl groups fill MD-2 cavity (ΔG = -9.8 kcal/mol) .

  • Hydrogen bonding: Acetamide carbonyl interacts with Lys128 (bond length: 2.1Å) .

Cytokine Induction Profile

Pyrimidoindoles exhibit differential cytokine regulation:

Compound TypeIL-6 ProductionIP-10 Production
N-3 aryl derivativesHigh (≥80%)Moderate (60%)
N-3 alkyl derivativesLow (≤30%)High (≥90%)

Table 2: Cytokine modulation trends in murine bone marrow-derived dendritic cells .

The allyl substitution at N-3 in the target compound suggests potential for reduced IL-6 induction compared to phenyl analogs, potentially skewing immune response toward type I interferon pathways .

SubstituentIC₅₀ (μM)
N-3 phenyl18.4
N-3 allyl (target)42.7*
N-3 cyclopentyl>100

*Table 3: Estimated cytotoxicity in HEK293 cells (extrapolated from SAR trends) .

The allyl group likely reduces direct cell toxicity compared to bulkier N-3 substituents while maintaining TLR4 affinity.

Future Research Directions

Synthetic Chemistry Priorities

  • Develop gram-scale synthesis with ≤3 chromatographic steps

  • Explore continuous flow approaches for pyrimidine cyclization

Biological Evaluation Needs

  • In vitro:

    • TLR4/MD-2 binding affinity (SPR or ITC)

    • Cytokine multiplex analysis across immune cell subtypes

  • In vivo:

    • Pharmacokinetic studies in rodent models

    • Adjuvant activity in conjugate vaccine formulations

Computational Modeling Opportunities

  • Molecular dynamics simulations of ligand-receptor complexes (>100ns trajectories)

  • QSAR analysis incorporating 3D descriptors for IP-10/IL-6 selectivity

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